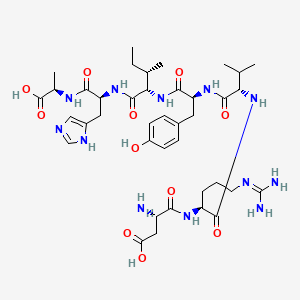
A-779
Übersicht
Beschreibung
This compound is known for its ability to inhibit the effects of angiotensin-(1-7), a peptide hormone that plays a crucial role in the regulation of cardiovascular functions . A-779 has been widely used in scientific research to study the physiological and pathological roles of the angiotensin-(1-7) receptor.
Wissenschaftliche Forschungsanwendungen
A-779 has a wide range of applications in scientific research:
Chemistry: Used to study the binding affinity and specificity of the angiotensin-(1-7) receptor.
Industry: Utilized in the development of new drugs targeting the renin-angiotensin system.
Wirkmechanismus
A-779 exerts its effects by selectively binding to the angiotensin-(1-7) receptor, thereby blocking the actions of angiotensin-(1-7). This inhibition affects various signaling pathways, including the reduction of proliferating cell nuclear antigen (PCNA) protein expression and the inhibition of inflammatory responses in vascular smooth muscle cells . The compound does not significantly affect other angiotensin receptors, such as AT1 or AT2 .
Similar Compounds:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Telmisartan: Another angiotensin II receptor blocker with similar therapeutic applications.
Uniqueness of this compound: this compound is unique in its selective antagonism of the angiotensin-(1-7) receptor, distinguishing it from other angiotensin receptor blockers that primarily target the angiotensin II receptors. This specificity makes this compound a valuable tool for studying the distinct physiological roles of the angiotensin-(1-7) receptor .
Safety and Hazards
The safety data sheet for “(D-Ala7)-Angiotensin I/II (1-7)” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
A-779 interacts with the Mas receptor, a G protein-coupled receptor that mediates the effects of angiotensin (1-7). By binding to the Mas receptor, this compound inhibits the downstream signaling pathways activated by angiotensin (1-7). This interaction prevents the release of arachidonic acid and other secondary messengers, thereby modulating various physiological processes. The compound does not compete with angiotensin I and II receptor agonists for binding, indicating its specificity for the Mas receptor .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in cardiovascular and renal cells. It inhibits the antidiuretic effects of angiotensin (1-7) in water-loaded rats, leading to increased urine flow rate and sodium excretion . Additionally, this compound affects cell signaling pathways by inhibiting the release of arachidonic acid from cells transfected with the Mas receptor. This inhibition impacts gene expression and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Mas receptor, which prevents the activation of downstream signaling pathways by angiotensin (1-7). This inhibition leads to a decrease in the release of secondary messengers such as arachidonic acid. Furthermore, this compound does not affect the basal mean arterial pressure, indicating its selective action on angiotensin (1-7)-induced responses . The compound’s specificity for the Mas receptor is crucial for its therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, maintaining its inhibitory effects on the Mas receptor. Long-term studies have shown that this compound can consistently inhibit the antidiuretic effects of angiotensin (1-7) without significant degradation . These findings suggest that this compound is a reliable antagonist for long-term experimental and therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits the antidiuretic effects of angiotensin (1-7) without causing adverse effects. At higher doses, the compound may exhibit toxic effects, including alterations in renal function and electrolyte balance . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the renin-angiotensin system. It interacts with enzymes and cofactors that modulate the activity of angiotensin (1-7). By inhibiting the Mas receptor, this compound affects the metabolic flux and levels of metabolites associated with the RAS . This interaction is crucial for understanding the compound’s therapeutic potential and its impact on metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its inhibitory effects on the Mas receptor . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy.
Subcellular Localization
This compound is localized in specific subcellular compartments where it exerts its inhibitory effects on the Mas receptor. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective interaction with the receptor . This subcellular localization is critical for the compound’s function and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of A-779 involves multiple steps, starting from the appropriate amino acid precursors. The process typically includes peptide coupling reactions, which are facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated peptide synthesizers and large-scale purification techniques ensures the efficient production of this compound for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: A-779 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to its stable peptide structure .
Common Reagents and Conditions:
Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Hydrolysis: Acidic or basic conditions, depending on the specific peptide bonds targeted.
Major Products: The major product of the synthesis is this compound itself, with high purity achieved through HPLC purification. By-products may include unreacted amino acids or incomplete peptide chains .
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSZZUXDAPDPOR-NGIFJXEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60N12O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




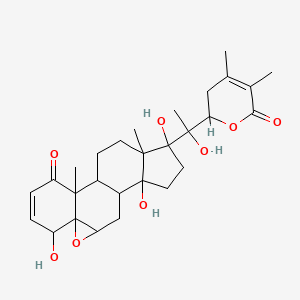





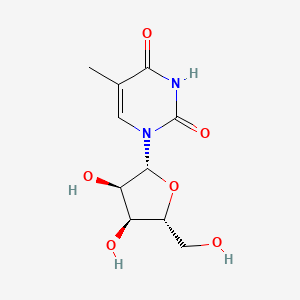
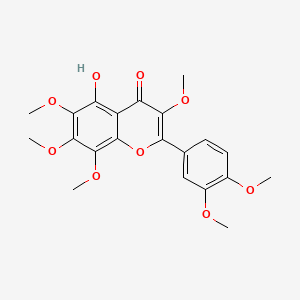
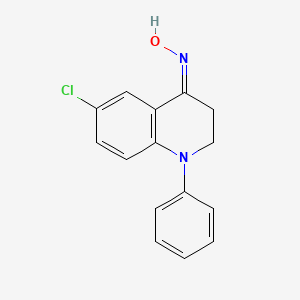

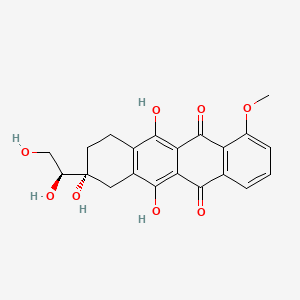

![2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1664196.png)